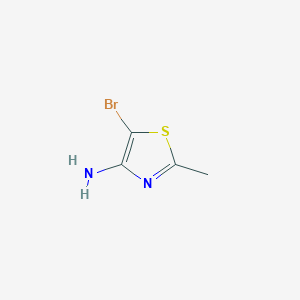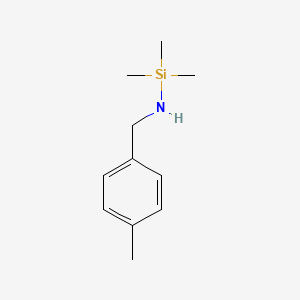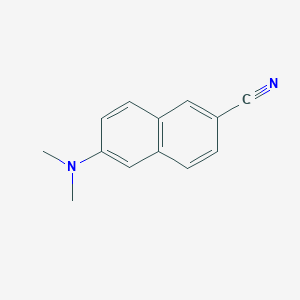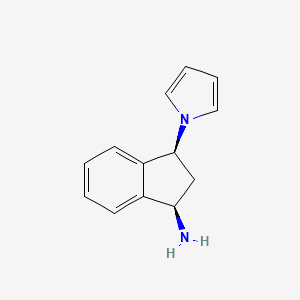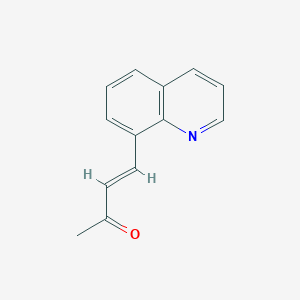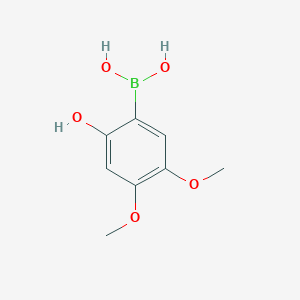
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of a halide substrate.
Major Products:
Oxidation: Borate esters, boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki–Miyaura coupling).
Scientific Research Applications
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the new carbon-carbon bond. The hydroxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
Comparison: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain reactions compared to other similar boronic acids. The specific substitution pattern can also affect the compound’s solubility and stability, making it suitable for particular applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H11BO5 |
|---|---|
Molecular Weight |
197.98 g/mol |
IUPAC Name |
(2-hydroxy-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10-12H,1-2H3 |
InChI Key |
MCTBLSLCUZIMMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1O)OC)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
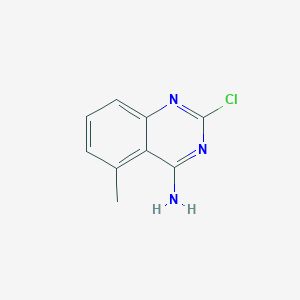
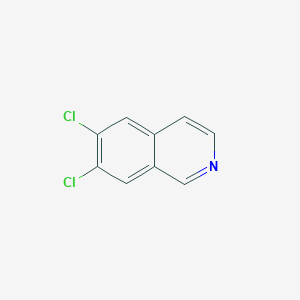
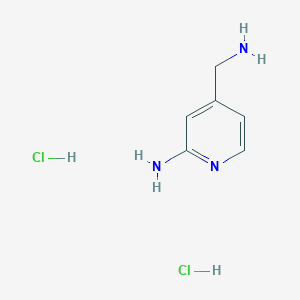
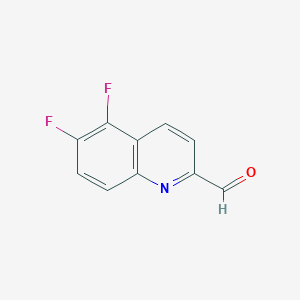

![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
